molecular formula C18H14ClFN4O3S B2665741 4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 893680-84-7

4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2665741
CAS No.: 893680-84-7
M. Wt: 420.84
InChI Key: AXIIBQKSUSBZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a bicyclic core with a thioxo group at position 2 and a carboxamide substituent at position 3. Its structure features a 4-chloro-3-nitrophenyl group at position 4 and an N-(2-fluorophenyl) moiety, contributing to its unique electronic and steric properties. The 6-methyl group enhances lipophilicity, which may influence bioavailability and target binding .

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O3S/c1-9-15(17(25)22-13-5-3-2-4-12(13)20)16(23-18(28)21-9)10-6-7-11(19)14(8-10)24(26)27/h2-8,16H,1H3,(H,22,25)(H2,21,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIIBQKSUSBZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Modifications and Substituent Effects

The following table compares key structural features and substituents of similar tetrahydropyrimidine derivatives:

Compound Name Position 4 Substituent N-Aryl Substituent Position 6 Substituent Key Functional Groups Reference
Target Compound 4-Chloro-3-nitrophenyl 2-Fluorophenyl Methyl Thioxo, Carboxamide
N-(2-Chlorophenyl)-4-(3-Methoxyphenyl)-6-Methyl-2-Thioxo-Tetrahydropyrimidine-5-Carboxamide 3-Methoxyphenyl 2-Chlorophenyl Methyl Thioxo, Carboxamide
N-(4-Chlorophenyl)-4-(3-Nitrophenyl)-6-Methyl-2-Thioxo-Tetrahydropyrimidine-5-Carboxamide 3-Nitrophenyl 4-Chlorophenyl Methyl Thioxo, Carboxamide
N-[2-Chloro-4-(Trifluoromethyl)Phenyl]-4-Substituted Phenyl-6-Methyl-2-Thioxo-Tetrahydropyrimidine Substituted Phenyl 2-Chloro-4-(CF₃)Phenyl Methyl Thioxo, Carboxamide
4-(Furan-2-yl)-6-Methyl-2-Thioxo-Tetrahydropyrimidine-5-Carboxylate Esters Furan-2-yl Ester Groups Methyl Thioxo, Carboxylate

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : The 2-fluorophenyl group in the target compound introduces moderate electronegativity and steric hindrance, contrasting with the 2-chlorophenyl group in , which may alter binding kinetics .
  • Trifluoromethyl Substitutions : Compounds with trifluoromethyl groups (e.g., ) exhibit increased metabolic stability and lipophilicity but may reduce solubility compared to the nitro-substituted target compound .
Crystallographic and Stability Considerations
  • Hydrogen Bonding : Analogous compounds (e.g., ) exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing the tetrahydropyrimidine ring . The target compound’s 2-fluorophenyl group may disrupt such interactions, affecting crystallinity.
  • Crystal Packing : Weak C–H⋯O and C–H⋯π interactions (observed in ) are critical for lattice stability in analogs, suggesting similar packing motifs for the target compound .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing chloro and nitro groups on the phenyl ring) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the tetrahydropyrimidine core .
  • Mass Spectrometry (MS): Validates molecular weight and detects fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) and identifies trace impurities (e.g., unreacted intermediates) .

What are the common impurities formed during synthesis, and how can they be identified and mitigated?

Basic Research Question

  • Common Impurities:
    • Uncyclized intermediates: Due to incomplete cyclization.
    • Oxidation by-products: Nitro group reduction or thioxo oxidation.
  • Mitigation Strategies:
    • Chromatographic Monitoring: Use TLC/HPLC to track reaction progress .
    • Reductive Conditions: Add antioxidants (e.g., ascorbic acid) to prevent thioxo oxidation .
    • Recrystallization: Purify using ethanol/water mixtures to remove polar impurities .

How can crystallographic software like SHELX resolve ambiguities in the compound’s molecular structure derived from X-ray diffraction data?

Advanced Research Question

  • SHELX Workflow:
    • Data Integration: SHELXS/SHELXD processes raw diffraction data to generate initial phase estimates .
    • Refinement: SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks using least-squares minimization .
  • Ambiguity Resolution:
    • Disordered Regions: Use PART instructions to model split positions .
    • Hydrogen Bonding: Validate interactions via distance-angle constraints in SHELXL .
  • Validation: Check R-factors (<5%) and electron density maps for missing atoms .

How can contradictory biological activity data in antimicrobial assays be addressed methodologically?

Advanced Research Question

  • Root Causes:
    • Strain Variability: Differences in bacterial membrane permeability (e.g., Gram-positive vs. Gram-negative) .
    • Compound Stability: Degradation under assay conditions (e.g., pH/temperature shifts).
  • Solutions:
    • Standardized Protocols: Use CLSI guidelines for minimum inhibitory concentration (MIC) testing .
    • Metabolite Analysis: HPLC-MS to identify degradation products during assays .
    • Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to enhance stability .

How do hydrogen bonding patterns inferred from crystal packing analysis inform the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • Graph Set Analysis: Use Etter’s rules to classify hydrogen bonds (e.g., D(2) chains for dimer formation) .
  • Design Implications:
    • Solubility: Strong intramolecular H-bonds (e.g., N–H⋯O=S) reduce polarity, requiring PEGylation for aqueous solubility .
    • Bioavailability: Intermolecular H-bonds with biological targets (e.g., enzyme active sites) guide substituent placement (e.g., fluorine for enhanced binding) .

What catalytic strategies optimize eco-friendly synthesis of this compound?

Advanced Research Question

  • Catalytic Systems:
    • Lewis Acids: ZnCl2 or FeCl3 for greener cyclization, reducing HCl usage .
    • Microwave Assistance: Accelerates reaction times (20 min vs. 12 hrs) and improves yield .
  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Waste Reduction: Employ tandem reactions to minimize intermediate isolation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.